molecular formula C11H16BrN3O2 B10947184 4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10947184
M. Wt: 302.17 g/mol
InChI Key: ZLRZZDHPSTZNPR-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a tetrahydrofuran-2-ylethyl group attached to the nitrogen atom of the pyrazole ring The carboxamide group is located at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Bromination: The bromination of the pyrazole ring at the 4th position can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    N-Alkylation: The N-alkylation of the pyrazole ring at the 1st position can be carried out using an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate or sodium hydride.

    Amidation: The carboxamide group can be introduced by reacting the brominated and alkylated pyrazole with an appropriate amine, such as tetrahydrofuran-2-ylethylamine, under suitable conditions like heating in a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of the corresponding hydrogenated pyrazole derivative.

    Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts in solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Formation of lactones or oxidized pyrazole derivatives.

    Reduction: Formation of hydrogenated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders, inflammation, and cancer.

    Biological Studies: It can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.

    Materials Science:

    Chemical Biology: It can serve as a tool for investigating the mechanisms of action of pyrazole-based compounds and their effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The tetrahydrofuran-2-ylethyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the tetrahydrofuran-2-ylethyl group, which may affect its solubility and bioavailability.

    1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the bromine atom, which may influence its binding affinity and specificity for molecular targets.

    4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide group, which may alter its chemical reactivity and biological activity.

Uniqueness

4-BROMO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the bromine atom and the tetrahydrofuran-2-ylethyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific research applications.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

4-bromo-1-methyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H16BrN3O2/c1-7(9-4-3-5-17-9)13-11(16)10-8(12)6-15(2)14-10/h6-7,9H,3-5H2,1-2H3,(H,13,16)

InChI Key

ZLRZZDHPSTZNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

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